molecular formula C10H16N4 B080015 2,2'-Azobis(2-methylbutyronitrile) CAS No. 13472-08-7

2,2'-Azobis(2-methylbutyronitrile)

Cat. No. B080015
CAS RN: 13472-08-7
M. Wt: 192.26 g/mol
InChI Key: AVTLBBWTUPQRAY-UHFFFAOYSA-N
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Description

2,2’-Azobis(2-methylbutyronitrile), also known as AIBN, is a free radical initiator widely used in organic synthesis for a variety of reactions . It is often used as an initiator in the synthesis of various polymers, such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .


Synthesis Analysis

2,2’-Azobis(2-methylbutyronitrile) (AMBN) is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature . It is widely used in polymerization processes as an initiator and blowing agent .


Molecular Structure Analysis

The molecular formula of 2,2’-Azobis(2-methylbutyronitrile) is C10H16N4 . It contains an unstable –N=N– bond in its molecular structure, which can readily be broken, releasing significant amounts of heat and nitrogen .


Chemical Reactions Analysis

In its most characteristic reaction, 2,2’-Azobis(2-methylbutyronitrile) decomposes, eliminating a molecule of nitrogen gas to form two 2-cyanoprop-2-yl radicals . Because it readily gives off free radicals, it is often used as a radical initiator .


Physical And Chemical Properties Analysis

2,2’-Azobis(2-methylbutyronitrile) can decompose at low temperature to generate energy . The reaction temperature and heat release mode are crucial factors, which are based on the estimation of the reaction performance .

Scientific Research Applications

Thermal Runaway Risk Analysis

2,2’-Azobis(2-methylbutyronitrile) (AMBN) has been used to study thermal runaway risks. The thermal runaway characteristics of AMBN were investigated using differential scanning calorimetry (DSC), accelerating rate calorimetry (ARC), and gas chromatography/mass spectrometry (GC-MS) . This study helps predict the risk of thermal runaway during storage and transportation .

Thermal Stability Assessment

AMBN has been used in thermal stability assessments. Using differential scanning calorimetry, researchers have been able to evaluate the thermal hazard for AMBN thermokinetics . This is crucial for ensuring the safety of azo initiators in the process of creation .

Synthesis of Bibenzo[b][1,4]thiazine Derivatives

AMBN can be used as a radical initiator in the synthesis of bibenzo[b][1,4]thiazine derivatives. This is achieved through a free-radical condensation reaction with 2,2’-dithiodianiline and methyl aryl ketones .

Synthesis of Polyacrylonitrile Nanoparticles

AMBN is also used in the synthesis of polyacrylonitrile nanoparticles. This is done via semi-continuous emulsion polymerization .

Polymerization Initiator

Due to the presence of an –N=N′– bond in their molecular structure, azo compounds like AMBN are easy to decompose and generate free radicals. Thus, these azo compounds can be used as initiators for polymerization .

Blowing Agent

AMBN is a typical azo compound that can be formed by a nitrogen molecule and two cyano alkyl radicals at elevated temperature, and is widely used in polymerization processes as an initiator and blowing agent .

Mechanism of Action

Target of Action

The primary target of 2,2’-Azobis(2-methylbutyronitrile), also known as AMBN, is the polymerization process of various compounds . It is widely used as a radical initiator in the synthesis of polymers such as polystyrene, polyacrylamide, and poly(methyl methacrylate) .

Mode of Action

AMBN acts as a radical initiator due to the presence of an unstable –N=N′– bond in its molecular structure . This bond can readily be broken, releasing significant amounts of heat and nitrogen . The decomposition of AMBN generates free radicals, which are beneficial for linking polymeric monomers .

Biochemical Pathways

The decomposition of AMBN forms nitrogen-carbon radicals that provide reactivity, which is beneficial to linking polymeric monomers . This process promotes the polymerization process of various compounds .

Pharmacokinetics

It’s known that ambn can decompose at low temperatures to generate energy .

Result of Action

The decomposition of AMBN results in the formation of free radicals, which can initiate the polymerization of various compounds . This process is highly exothermic and can cause a system’s temperature and pressure to rise rapidly .

Action Environment

The action of AMBN is highly influenced by environmental factors such as temperature . During storage and transportation, ambient temperature overheating can cause AMBN to self-catalyze and result in thermal runaway accidents . In addition, the presence of incompatible materials, such as HCl, NaOH, and Fe2O3, can influence the risk of thermal runaway during storage and transportation .

Safety and Hazards

Thermal runaway accidents have occurred mainly during storage and transportation of azo compounds because large amounts of heat were released during the course of thermal decomposition . In addition, the flammable components in the pyrolysis products of AMBN were studied, particularly mixed with incompatible materials, such as HCl, NaOH, and Fe2O3, which helped predict the risk of thermal runaway during storage and transportation .

Future Directions

The hazardous characteristics of azo compounds like 2,2’-Azobis(2-methylbutyronitrile) have caused many thermal hazards in actual manufacturing process and storage conditions . Therefore, future research could focus on developing safer storage and transportation methods to prevent thermal runaway accidents .

properties

IUPAC Name

2-(2-cyanobutan-2-yldiazenyl)-2-methylbutanenitrile
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InChI

InChI=1S/C10H16N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h5-6H2,1-4H3
Source PubChem
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InChI Key

AVTLBBWTUPQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)N=NC(C)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
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DSSTOX Substance ID

DTXSID8027747
Record name 2,2'-Azobis(2-methylbutanenitrile)
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Molecular Weight

192.26 g/mol
Source PubChem
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Physical Description

2,2'-azodi-(2-methylbutyronitrile) appears as an odorless white powdered solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Pellets or Large Crystals
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
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Record name Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
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Product Name

2,2'-Azobis(2-methylbutyronitrile)

CAS RN

13472-08-7
Record name 2,2'-AZODI-(2-METHYLBUTYRONITRILE)
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Record name 2,2′-Azobis[2-methylbutyronitrile]
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Record name 2,2'-Azobis(2-methylbutyronitrile)
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Record name Butanenitrile, 2,2'-(1,2-diazenediyl)bis[2-methyl-
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Record name 2,2'-Azobis(2-methylbutanenitrile)
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Record name 2,2'-azobis[2-methylbutyronitrile]
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Record name 2,2'-AZOBIS(2-METHYLBUTYRONITRILE)
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Synthesis routes and methods

Procedure details

The resulting aqueous dispersion of N,N-dichloro-2-amino-2-methylbutanenitrile was adjusted to pH7 by the addition of caustic soda and 3 ml of "Arquad 16-29%" surfactant added. After addition of a further 2.2 equivalents of caustic soda, 16.8 gm of 2-amino-2-methylbutanenitrile were added slowly over 60 minutes whilst maintaining the temperature at 20° C. The resulting suspension was filtered, washed and dried to yield 28.6 gm of the title compound (yield 84.2%).
[Compound]
Name
N,N-dichloro-2-amino-2-methylbutanenitrile
Quantity
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reactant
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0 (± 1) mol
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16.8 g
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Yield
84.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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